Patent Landscape & Technical Analysis: 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline Analogs
Patent Landscape & Technical Analysis: 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline Analogs
Executive Summary
The 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline scaffold represents a specialized chemotype at the intersection of agrochemical plant protection and medicinal chemistry. Unlike "blockbuster" drugs with a single dominant patent, this structure exists primarily within broad Markush claims of plant activators , fungicides , and kinase inhibitors . The core architecture combines the lipophilic, DNA-intercalating properties of the quinoxaline ring with the bio-labile, sulfur-rich 1,2,3-thiadiazole moiety—a known pharmacophore for inducing Systemic Acquired Resistance (SAR) in plants (analogous to Acibenzolar-S-methyl) and inhibiting specific enzymes in mammalian systems.
This guide analyzes the technical synthesis, patent ownership, and functional applications of this hybrid scaffold.
Chemical Space & Structural Analysis
The molecule consists of two heteroaromatic systems linked by an ether oxygen. This "bi-heterocyclic ether" design is strategic for metabolic stability and binding affinity.
Core Scaffold Definition
-
Moiety A (Quinoxaline): A benzopyrazine ring. In patents, positions 6 and 7 are frequently substituted with halogens (Cl, F) or trifluoromethyl groups to modulate lipophilicity (LogP).
-
Linker: An ether bridge (-O-) at position 2 of the quinoxaline. This is critical for conformational flexibility, allowing the two rings to adopt an orthogonal or twisted geometry.
-
Moiety B (1,2,3-Thiadiazole): Attached at position 5.[1][2][3] This ring is often substituted at position 4 (e.g., with a methyl or phenyl group) to prevent ring opening and enhance stability.
Markush Structure Analysis
Patents (e.g., WO2003000659, JP6818690B2) typically protect this structure under the following generic formula:
| Component | Common Patent Substituents | Function |
| Quinoxaline (C2) | -O- (Ether), -S- (Thioether) | Linker stability |
| Quinoxaline (C6/C7) | -Cl, -F, -CF3, -CN | Metabolic blocking, Lipophilicity |
| Thiadiazole (C4) | -CH3, -Ph, -COOEt | Steric bulk, Electronic tuning |
| Thiadiazole (C5) | Point of attachment | Electrophilic center |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline analogs relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the quinoxaline ring (at C2) makes it an excellent electrophile.
Primary Synthetic Route (Convergent)
This route involves the coupling of a 2-chloroquinoxaline with a 5-hydroxy-1,2,3-thiadiazole (or its tautomer).
Step 1: Synthesis of the 1,2,3-Thiadiazole Precursor (Hurd-Mori Reaction)
The 1,2,3-thiadiazole ring is constructed from a hydrazone derivative using thionyl chloride (Hurd-Mori cyclization).[4][5]
-
Reagents: Methyl ketone hydrazone, Thionyl Chloride (SOCl2).[6]
-
Mechanism: Cyclization of the hydrazone followed by elimination to form the aromatic thiadiazole.
Step 2: Coupling via SNAr
-
Electrophile: 2-Chloroquinoxaline (commercially available or synthesized from o-phenylenediamine + glyoxal/oxalic acid).
-
Nucleophile: 5-Hydroxy-4-methyl-1,2,3-thiadiazole (generated in situ or pre-formed).
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
-
Solvent: DMF or Acetonitrile.
Visualizing the Synthesis Pathway
Caption: Convergent synthesis of the target scaffold via Hurd-Mori cyclization and SNAr coupling.
Detailed Technical Protocol (Representative)
Note: This protocol is derived from standard methodologies for heterocyclic ether synthesis found in the patent art (e.g., WO2009015208, JP6818690).
Objective: Synthesis of 2-((4-methyl-1,2,3-thiadiazol-5-yl)oxy)quinoxaline.
Reagents:
-
2-Chloroquinoxaline (1.0 eq)
-
4-Methyl-1,2,3-thiadiazol-5-ol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1,2,3-thiadiazol-5-ol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K2CO3 (20 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the thiadiazolate anion. Observation: The suspension may change color slightly.
-
Addition: Add 2-chloroquinoxaline (10 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.
-
Work-up: Cool the mixture to RT. Pour into ice-cold water (100 mL). A precipitate should form.
-
Isolation: Filter the solid. Wash with water (3 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted organic impurities.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad -OH singlet of the thiadiazole and the shift of the quinoxaline C3 proton.
-
Mass Spec: Confirm M+1 peak corresponding to the ether adduct.
Patent Landscape & Applications
The intellectual property space for this chemotype is segmented into two distinct domains: Agrochemicals (dominant) and Pharmaceuticals (emerging).
Domain A: Agrochemicals (Plant Protection)[3]
-
Mechanism: 1,2,3-Thiadiazoles are "plant activators."[7] They mimic salicylic acid or interact with the salicylic acid pathway to trigger Systemic Acquired Resistance (SAR) against fungi and bacteria.
-
Key Assignees:
-
Bayer/Schering AG: Historical dominance in 1,2,3-thiadiazole chemistry (e.g., Thidiazuron derivatives).
-
Nihon Nohyaku / Japanese Agrochemicals: Patents covering "heterocycloiminophenyl" and "amide heterocyclic" derivatives often include the quinoxaline-thiadiazole ether motif as a broad claim for fungicides.
-
-
Application: Used as fungicides that do not kill the fungus directly but boost the plant's immune system.
Domain B: Pharmaceuticals (Oncology)[4][9][10][11][12]
-
Mechanism: Quinoxalines are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR). The thiadiazole moiety acts as a bioisostere for phenyl or pyridine rings, potentially improving solubility or metabolic profile.
-
Recent Trends: Research suggests these analogs act as antiproliferative agents by intercalating DNA or inhibiting Topoisomerase II, although this is less patented than the agrochemical use.
Patent Filing Trends Visualization
Caption: Segmentation of the patent landscape showing the dominance of agrochemical applications.
Future Outlook & White Space
The "white space" (unpatented or less crowded area) for this scaffold lies in dual-action therapeutics .
-
Antibody-Drug Conjugates (ADCs): The quinoxaline core is cytotoxic. Linking it via the thiadiazole to a monoclonal antibody could be a novel payload strategy.
-
Photo-activated Pesticides: 1,2,3-Thiadiazoles can decompose under UV light to release nitrogen and form reactive species. Exploiting this for "sunlight-activated" herbicides is a potential research avenue.
References
-
Bayer Pharma AG. (1975). 1,2,3-Thiadiazole derivatives.[1][2][3][8][4][5][6][7][9][10][11][12] US Patent 3,883,547. Link
-
Nihon Nohyaku Co. Ltd. (2003). Heterocycloiminophenyl compounds and fungicides and insecticides for agricultural and horticultural use. WO Patent 2003/000659. Link
-
Attanasi, O. A., et al. (2003).[4] Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd-Mori-Type Reactions.[4] Journal of Organic Chemistry.[2] Link
-
BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.Link
-
ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole.[1][7][10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. WO2016037595A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
